N-[2-(3,4-diethoxyphenyl)ethyl]naphthalene-2-sulfonamide
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Overview
Description
N-[2-(3,4-diethoxyphenyl)ethyl]naphthalene-2-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a naphthalene sulfonamide moiety and a diethoxyphenyl ethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]naphthalene-2-sulfonamide typically involves several key steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-diethoxybenzaldehyde and naphthalene-2-sulfonyl chloride.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3,4-diethoxybenzaldehyde with an appropriate amine, such as ethylamine, under acidic conditions to form the corresponding Schiff base.
Sulfonamide Formation: The Schiff base is then reacted with naphthalene-2-sulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-diethoxyphenyl)ethyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfonic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
N-[2-(3,4-diethoxyphenyl)ethyl]naphthalene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-2-sulfonamide
- N-[2-(3,4-dihydroxyphenyl)ethyl]naphthalene-2-sulfonamide
Uniqueness
N-[2-(3,4-diethoxyphenyl)ethyl]naphthalene-2-sulfonamide is unique due to the presence of diethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C22H25NO4S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C22H25NO4S/c1-3-26-21-12-9-17(15-22(21)27-4-2)13-14-23-28(24,25)20-11-10-18-7-5-6-8-19(18)16-20/h5-12,15-16,23H,3-4,13-14H2,1-2H3 |
InChI Key |
YWUPVUHKHUVSLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OCC |
Origin of Product |
United States |
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